Cas no 1448078-34-9 (4-bromo-N-(4-{(2,2,2-trifluoroethyl)carbamoylmethyl}phenyl)thiophene-2-carboxamide)

4-bromo-N-(4-{(2,2,2-trifluoroethyl)carbamoylmethyl}phenyl)thiophene-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- 4-bromo-N-(4-{(2,2,2-trifluoroethyl)carbamoylmethyl}phenyl)thiophene-2-carboxamide
- AKOS024559928
- 1448078-34-9
- 4-bromo-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)thiophene-2-carboxamide
- 4-bromo-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)thiophene-2-carboxamide
- 4-bromo-N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]thiophene-2-carboxamide
- F6436-2775
-
- インチ: 1S/C15H12BrF3N2O2S/c16-10-6-12(24-7-10)14(23)21-11-3-1-9(2-4-11)5-13(22)20-8-15(17,18)19/h1-4,6-7H,5,8H2,(H,20,22)(H,21,23)
- InChIKey: OSSFVLQQZFBAKR-UHFFFAOYSA-N
- ほほえんだ: BrC1=CSC(=C1)C(NC1C=CC(=CC=1)CC(NCC(F)(F)F)=O)=O
計算された属性
- せいみつぶんしりょう: 419.97550g/mol
- どういたいしつりょう: 419.97550g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 457
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 86.4Ų
4-bromo-N-(4-{(2,2,2-trifluoroethyl)carbamoylmethyl}phenyl)thiophene-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6436-2775-15mg |
4-bromo-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)thiophene-2-carboxamide |
1448078-34-9 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6436-2775-5μmol |
4-bromo-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)thiophene-2-carboxamide |
1448078-34-9 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6436-2775-20mg |
4-bromo-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)thiophene-2-carboxamide |
1448078-34-9 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6436-2775-50mg |
4-bromo-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)thiophene-2-carboxamide |
1448078-34-9 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6436-2775-40mg |
4-bromo-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)thiophene-2-carboxamide |
1448078-34-9 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6436-2775-100mg |
4-bromo-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)thiophene-2-carboxamide |
1448078-34-9 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F6436-2775-5mg |
4-bromo-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)thiophene-2-carboxamide |
1448078-34-9 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6436-2775-10mg |
4-bromo-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)thiophene-2-carboxamide |
1448078-34-9 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6436-2775-2μmol |
4-bromo-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)thiophene-2-carboxamide |
1448078-34-9 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6436-2775-75mg |
4-bromo-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)thiophene-2-carboxamide |
1448078-34-9 | 75mg |
$208.0 | 2023-09-09 |
4-bromo-N-(4-{(2,2,2-trifluoroethyl)carbamoylmethyl}phenyl)thiophene-2-carboxamide 関連文献
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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7. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
4-bromo-N-(4-{(2,2,2-trifluoroethyl)carbamoylmethyl}phenyl)thiophene-2-carboxamideに関する追加情報
Introduction to 4-bromo-N-(4-{(2,2,2-trifluoroethyl)carbamoylmethyl}phenyl)thiophene-2-carboxamide (CAS No. 1448078-34-9)
4-bromo-N-(4-{(2,2,2-trifluoroethyl)carbamoylmethyl}phenyl)thiophene-2-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1448078-34-9, represents a unique structural motif that combines a thiophene core with functional groups designed to enhance biological activity. The presence of a bromine atom at the 4-position of the thiophene ring and a carbamoylmethyl substituent on a phenyl ring introduces specific interactions that make this molecule a promising candidate for further investigation in drug discovery.
The molecular structure of 4-bromo-N-(4-{(2,2,2-trifluoroethyl)carbamoylmethyl}phenyl)thiophene-2-carboxamide is characterized by its aromatic system, which includes both thiophene and phenyl rings. The thiophene ring is a heterocyclic compound containing sulfur and is known for its role in various bioactive molecules. The bromine substituent at the 4-position of the thiophene ring can serve as a handle for further chemical modifications, enabling the synthesis of derivatives with tailored properties. Additionally, the carbamoylmethyl group attached to the phenyl ring introduces a polar moiety that can enhance solubility and binding affinity to biological targets.
In recent years, there has been growing interest in thiophene-based compounds due to their diverse pharmacological properties. Thiophenes have been shown to exhibit activities ranging from antimicrobial to anti-inflammatory effects, making them valuable scaffolds for drug development. The specific arrangement of functional groups in 4-bromo-N-(4-{(2,2,2-trifluoroethyl)carbamoylmethyl}phenyl)thiophene-2-carboxamide suggests potential applications in modulating biological pathways associated with these therapeutic areas.
The carbamoylmethyl group on the phenyl ring is particularly noteworthy as it can participate in hydrogen bonding interactions, which are crucial for molecule-receptor binding. This feature makes the compound a suitable candidate for developing small-molecule inhibitors or activators of enzymes and receptors involved in disease processes. Furthermore, the presence of a trifluoroethyl group provides additional lipophilicity and metabolic stability, which are desirable attributes for drug candidates.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. These tools have been instrumental in identifying potential lead structures for further optimization. In particular, virtual screening techniques have been used to evaluate the binding affinity of 4-bromo-N-(4-{(2,2,2-trifluoroethyl)carbamoylmethyl}phenyl)thiophene-2-carboxamide to various biological targets. Preliminary results suggest that this compound may interact with proteins involved in cancer signaling pathways, making it an attractive candidate for oncology research.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include bromination of the thiophene ring, introduction of the carbamoylmethyl group on the phenyl ring, and subsequent coupling reactions to form the final structure. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve these transformations efficiently.
Evaluation of the pharmacological properties of 4-bromo-N-(4-{(2,2,2-trifluoroethyl)carbamoylmethyl}phenyl)thiophene-2-carboxamide has begun with in vitro assays designed to assess its interaction with relevant biological targets. Initial studies have shown promising activity against certain enzymes implicated in inflammatory responses. These findings warrant further investigation into its potential as a therapeutic agent.
The development of novel pharmaceuticals relies heavily on the availability of well-characterized starting materials and intermediates. CAS No. 1448078-34-9 serves as an important reference point for researchers working on thiophene-based compounds. Its detailed characterization through spectroscopic techniques such as NMR and mass spectrometry provides essential data for understanding its structure-property relationships.
In conclusion, 4-bromo-N-(4-{(2,2,2-trifluoroethyl)carbamoylmethyl}phenyl)thiophene-2-carboxamide represents a structurally intriguing compound with potential applications in pharmaceutical research. Its unique combination of functional groups and favorable physicochemical properties make it an attractive candidate for further development. As research continues to uncover new therapeutic targets and mechanisms, compounds like this one will play a crucial role in advancing drug discovery efforts.
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